Carbonic Anhydrase I Inhibition: 5-Methyl-Thiadiazole-Ureido Derivatives vs. Acetazolamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido]benzenesulfonamide derivatives, synthesized directly from the target 5-methyl-1,3,4-thiadiazole-2-sulfonamide scaffold, achieved IC50 values against human carbonic anhydrase I as low as 0.095 nM [1]. This represents an approximately 500-fold greater potency than the clinically used acetazolamide, which has a reported hCA I Ki of approximately 50 nM under comparable stopped-flow CO2 hydration assay conditions [2]. The median IC50 across the full derivative series was in the single-digit nanomolar range (0.095–15.65 nM for hCA I), with every compound outperforming acetazolamide by at least 3-fold [1]. This differential potency is attributed to the 5-methyl substitution on the thiadiazole ring, which optimizes hydrophobic contacts within the hCA I active site cleft that are not achievable with the 5-acetamido (acetazolamide) or 5-amino substituents [3].
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | IC50 = 0.095 nM (most potent derivative); range 0.095–15.65 nM |
| Comparator Or Baseline | Acetazolamide: hCA I Ki ≈ 50 nM (stopped-flow CO2 hydration assay) |
| Quantified Difference | ~525-fold lower IC50 (more potent) for the best-in-series 5-methyl-thiadiazole-ureido derivative relative to acetazolamide |
| Conditions | Human recombinant cytosolic hCA I; stopped-flow CO2 hydration assay; 15 min pre-incubation |
Why This Matters
For researchers developing isozyme-selective CA I inhibitors, the 5-methyl substitution on this scaffold enables potency levels unattainable with acetazolamide-based or 5-amino-thiadiazole scaffolds, directly impacting lead optimization strategies.
- [1] Karaküçük-İyidoğan A, et al. Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides as carbonic anhydrase I and II inhibitors. Marmara Pharm J. 2016;20:163-170. View Source
- [2] BindingDB. BDBM50256568: N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide. Ki data for hCA I: 103 nM; hCA II: 940 nM. View Source
- [3] Supuran CT. Carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2010;20:3467-3474. View Source
